
1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene is an organic compound that belongs to the class of chlorinated aromatic ethers These compounds are often used in various industrial applications due to their chemical stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-fluoroethanol and 2,4-dichlorophenol.
Etherification Reaction: The 2,4-dichlorophenol undergoes an etherification reaction with 1-chloro-2-fluoroethanol in the presence of a base such as potassium carbonate. This reaction forms the intermediate 2-(2,4-dichlorophenoxy)-1-chloro-2-fluoroethane.
Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the additional chlorine atom, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the molecule can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the aromatic ring or the ether linkage, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like phenols, amines, or thiol ethers.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Reduced aromatic rings or cleaved ether linkages.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
1-Chloro-4-(2,4-dichlorophenoxy)benzene: Lacks the fluoroethoxy group, which may affect its reactivity and applications.
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar phenoxy structure but different functional groups.
4-Chloro-2-(2,4-dichlorophenoxy)phenol: Another chlorinated phenoxy compound with different substitution patterns.
Uniqueness
1-Chloro-4-(2,4-dichlorophenoxy)-2-(2-fluoroethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties, reactivity, and potential applications. The combination of these halogens in the molecule can enhance its stability, lipophilicity, and ability to interact with specific molecular targets.
特性
CAS番号 |
65063-40-3 |
|---|---|
分子式 |
C14H10Cl3FO2 |
分子量 |
335.6 g/mol |
IUPAC名 |
2,4-dichloro-1-[4-chloro-3-(2-fluoroethoxy)phenoxy]benzene |
InChI |
InChI=1S/C14H10Cl3FO2/c15-9-1-4-13(12(17)7-9)20-10-2-3-11(16)14(8-10)19-6-5-18/h1-4,7-8H,5-6H2 |
InChIキー |
MZCQIPXBDLJKSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCCF)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



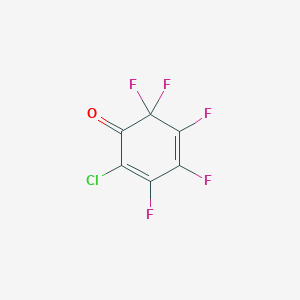
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
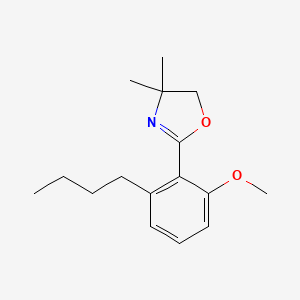

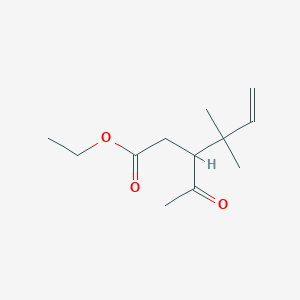
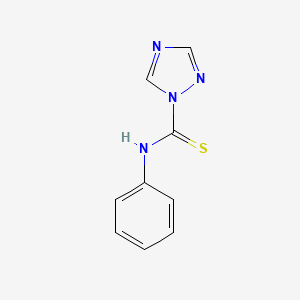
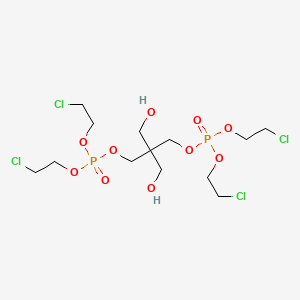

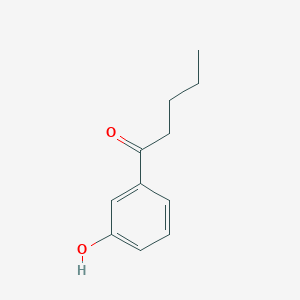

![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(3-oxobutanamide)](/img/structure/B14501265.png)
